Journal Name:International Journal of Mechanical and Materials Engineering
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IF:0
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International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.comptc.2023.114247
In present work, machine learning models are trained for the prediction of energy levels. Two large databases are explored in the search of efficient building blocks. Three polymers are selected as standard. New building blocks are selected on the basis of similarity index. New polymers are designed by keep the synthetic aspects in mind. Their energy levels are predicted using machine learning. Few best polymers are selected for density functional theory-based analysis. Detailed electronic and graphic properties are calculated. This study is an attempt to highlight how data-driven strategies can help to find unique building blocks and designing new-polymers.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.comptc.2023.114251
In this study, novel lead-free double perovskites CsInSbAgX6 (X = Cl, Br and I) are proposed and theoretically investigated for the first time for their potential application in optoelectronic and thermoelectric devices. Density Functional Theory was applied to study their physical properties. The results showed that the materials are chemically and mechanically stable as well as ductile. The materials possess indirect (X-L) semiconducting behavior with band gaps: 1.37 eV, 0.86 eV, and 0.46 eV using GGA functional while improved band gaps using hybrid HSE functional were 1.44 eV, 0.95 eV, and 0.54 eV, for the respective compounds. Moreover, the compounds are observed to have high absorption and low reflectivity in UV region while CsInSbAgI6 is also predicted to absorb visible light and hence suitable for optoelectronic applications. Finally, results also show that the materials have high electrical and thermal conductivity and that they are predicted to have the best thermoelectric performance at 800 K.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.comptc.2023.114242
Civil-used proton exchange membrane fuel cell (PEMFC) may be the potential candidate for the construction of the global new energy system including the use of hydrogen energy. Nevertheless, the cathode oxygen reduction reaction (ORR) occurs sluggishly, reining the conversion efficiency of it, which hinders the further commercialization of PEMFC. Currently, the replacement of undesirable Pt catalysts by more stable and economical catalytic materials is the main topic in the field of ORR. Herein, ferromagnetic metal-based endohedral metallofullerenes (EMFs) electrocatalyst with single-atomic shell decoration (M4@MN4C60, M = Fe, Co, Ni) are theoretically constructed and evaluated by the density functional theory method. The encapsulation energy calculation reveals that the synthesis of all EMFs requires additional external energy supply, which can explain why few successfully experimental synesis of EMFs have been reported. Among all studied catalysts, the CoN4C60 stands out with the highest ORR performance comparable to Pt, and the Fe- and Ni- based EMFs shows considerable activity enhancement after the cluster encapsulation. The electronic structure calculation reveals that the encapsulated Fe4 cluster leads to an electron accumulation around the Fe atom in active center, thereby weakening the *OH binding and enhance the ORR performance.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-13 , DOI:
10.1016/j.comptc.2023.114206
This study explores the encapsulation dynamics and interaction mechanisms of catechin derivatives within single-walled carbon nanotubes (SWNTs) using molecular dynamics simulations. We assessed the strength of π-π stacking interactions between catechin derivatives and SWNTs by analyzing the distance evolution between aromatic rings, mean square displacement (MSD), and diffusion coefficient (D) values. The results revealed that interaction strength varied depending on the specific derivative and concentration. At low and medium concentrations, weaker interactions were observed for catechin, epicatechin, and epigallocatechin, while stronger interactions were found for epicatechin gallate and epigallocatechin gallate. Furthermore, MSD values indicated normal diffusion trends for catechin, epicatechin, and epigallocatechin, suggesting free movement within SWNTs. In contrast, sub-diffusion trends were observed for epicatechin gallate and epigallocatechin gallate, indicating limited mobility. This study offers insights into the interactions of catechin derivatives with SWNTs, enriching our understanding of supermolecular structure development and enabling potential applications in drug delivery, and biosensors.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.comptc.2023.114220
High-coverage CO adsorption on seven surfaces of Fe3C catalyst has been systematically studied by density functional theory and thermodynamics. Results show that CO molecules prefer to bind on surface iron atoms of Fe3C catalyst, and the saturation coverage ranges from 0.5 to 0.833 monolayers (ML) on different surfaces. The equilibrium phase diagrams of CO adsorption on different Fe3C surfaces at different CO coverage are plotted, and the stable CO concentration on each surface of Fe3C at any CO partial pressure and temperature could be easily identified. CO adsorption/activation on Fe3C catalyst via an acceptance-donation mechanism can be explained by the projected density of states (PDOS) and charge density difference plots. Interestingly, stabilities of the Fe3C surfaces can be modified by adsorbed CO, and eventually the morphologies of Fe3C nanoparticle can also be changed. Our results provide essential information for selective synthesis of Fe3C catalyst with specific structures experimentally.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.comptc.2023.114241
The structural basis behind the pungency of sanshools remains largely unknown at present. Herein, the crucial geometrical, electronic and energetic properties of sanshools have been explored and correlated with the pungency computationally. Our results have revealed the preferred reactive sites or area in sanshools responsible for their degradation, as well as their probable electrostatic and hydrophobic interaction patterns with the pungent receptors. Increasing the solvent polarity in the calculations or the conjugated CC numbers increase their chemical instability. The correlation between the polar/nonpolar/negative/positive surface area and pungency indicates the necessity of the amide, CC bonds, HO groups and carbon chains. The autoxidation may occur more probably through the radical addition than hydrogen abstraction during their applications like the process of relevant foods, and increasing the conjugated CC numbers weakens the corresponding allylic CH bonds. This study would benefit the mature pungent mechanistic understanding and practical applications in the pungent foods.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.comptc.2023.114216
The present study investigates the adsorption of three chemical warfare agent simulants (DMMP, CEES and paraoxon) on MgO and Ti-doped MgO nanotubes. Simulated annealing has been used to identify all low energy modes of adsorption. The study reveals that both DMMP and paraoxon interact with the metal oxide surface via their phosphoryl oxygens, but in the case of CEES, the adsorption via Cl is highly exothermic on the Ti-doped surface and results in the dissociation of the CCl bond. The effect of hydroxylation on the properties of the nanotube surface has also been investigated. The results reveal that as the number of water molecules attached to the nanotube is increased, the properties are also modified. Moreover, it is found that partial hydroxylation of the MgO surface favors maximal adsorption. This may be because complete hydration leads to blocking of all sites, hence the hydration should be partial, as the presence of a few hydroxyl groups assists the decomposition of the molecule.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.comptc.2023.114261
Halogenation of organic compounds is an important functionalization process for further chemical transformation and the benzylic hydrogen is reactive towards the photochemically generated Br atom. This work reports the free energy profile of the several steps of the reaction of the Br atom with toluene leading to benzyl bromide, (dibromomethyl)benzene, and (tribromomethyl)benzene using reliable theoretical B2GP-PLYP method. A detailed microkinetic analysis of the reaction rate and product distribution was also performed. Our analysis points out that polar solvent increases the reaction rate in relation to apolar one. Substitution on the aromatic ring cannot be explained by the electrophilic mechanism in an apolar medium. The reactivity of different benzylic substrates was evaluated, and we have found that the cyano electron-withdrawing group in the aromatic ring retards the reaction, while the ortho-methoxy group, and oxygen and nitrogen atoms bonded to the benzylic carbon, enhance the reaction rate.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.comptc.2023.114200
Due to their stable crystal structure and controllable lattice parameters, rare earth zirconates with pyrochlore type structures have demonstrated a promise for usage in practical applications. We have investigated the electronic and optical properties of pyrochlore oxide compound named Ta2A2O7 (A = Cd and Ge) using density functional theory based on spin–orbit coupling and Hubbard (SOC + U) corrections to consider the existence electronic d orbitals of (A) and f elements (Ta). This study focuses on the characterization and investigation of pyrochlore oxides with the A2B2O7 composition, which have significant technological applications including quantum spin ices, solid oxide fuel cells, and nuclear waste forms. No evidence regarding magnetic moment is obtained from the first run with spin-polarization setup. Also, from the spectra of TDOS was showing a similar overall profile for both spin channels. The electronic properties (total and partial) densities of states as well as the optical properties such as the complex dielectric function, refractive index, absorption coefficient and reflectivity for wavelengths in the visible spectrum have been reported to explore the potential use of these compounds in technological applications. Consequently, the investigated compounds can be used in optoelectronic device fabrication.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-18 , DOI:
10.1016/j.comptc.2023.114211
The present study explores the use of global and local quantum reactivity descriptors and conceptual density functional theory (cDFT), as well as descriptors of atomic-quantum topology (QTAIM), to describe the structure–toxicity relationship (STR) for 37 compounds derived from benzoic acid, employing the median lethal dose logarithm (log LD50) as a parameter. The method was validated using a coefficient of determination (R2) of 0.8285 and a leave-one-out cross-validation (Q2LOO) of 0.7138, thus fulfilling the statistical criteria indicated for models generated in QSARINS software. The descriptors closely related to the toxicity of the compounds were EHOMO(N−1), ∇2ρ(r)(BCP2), ∇2ρ(r)(BCP5), QH4Hirshfeld, QYY(C1), and ∑q-meta. This finding both enabled the reactivity of the benzoic acid derivatives to be interpreted and facilitated an understanding of the potential chemical bonds with enzymes, such as serine, in a biological environment.
Supplementary Information
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